![molecular formula C24H27N3O4 B3006534 1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775517-65-1](/img/structure/B3006534.png)
1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole moiety and the piperidine ring. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related piperazine and piperidine derivatives has been reported in the literature. For instance, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment were synthesized and their affinity for 5-HT1A and 5-HT2 receptors was determined . Similarly, a series of substituted N-benzyl piperidines were synthesized, and their affinities for various transporters were evaluated . These studies suggest that the synthesis of such compounds typically involves multi-step organic reactions, including the formation of the piperazine or piperidine ring, followed by functionalization with various substituents to achieve the desired biological activity.
Molecular Structure Analysis
Crystal structure studies, including Hirshfeld surface analysis and DFT calculations, have been performed on novel piperazine derivatives with a 1,3,4-oxadiazole moiety . These studies revealed that the piperazine ring adopts a chair conformation and that intermolecular hydrogen bonds contribute to the crystal packing. Such analyses are crucial for understanding the reactive sites and the electrophilic and nucleophilic nature of the molecules, which can influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds containing 1,3,4-oxadiazole and piperidine or piperazine rings can be inferred from the synthesis and functionalization reactions described in the literature. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols, which were further reacted with a bromomethylphenyl sulfonyl piperidine derivative . These reactions highlight the versatility of the 1,3,4-oxadiazole and piperidine scaffolds in chemical synthesis.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Synthesis and Antimicrobial Activities : A study focused on the synthesis of 1,2,4-triazole derivatives, which are structurally similar to the specified compound, demonstrated their potential in antimicrobial activities. These compounds were synthesized from various primary amines and showed good or moderate activity against test microorganisms (Bektaş et al., 2007).
Molecular Stabilities and Docking Studies : Research involving benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , found that these molecules have potential anti-cancer properties. The study used density functional theory and molecular docking to understand their stability and mechanism (Karayel, 2021).
Anticancer Agent Synthesis : A study on the synthesis of propanamide derivatives containing 4-piperidinyl-1,3,4-oxadiazole revealed that these compounds have promising anticancer activities. The synthesized compounds were evaluated in vitro and showed strong potential as anticancer agents (Rehman et al., 2018).
Chemical Properties and Analysis
Crystal Structure and DFT Calculations : Research involving piperazine derivatives structurally related to the compound focused on their crystal structure and molecular Hirshfeld surface analysis. These studies provide insights into the reactive sites and intermolecular interactions of such molecules (Kumara et al., 2017).
Synthesis and Tuberculostatic Activity : A study on the synthesis of oxadiazole and triazole derivatives, which share structural similarities with the specified compound, explored their tuberculostatic activities. The synthesized compounds were tested in vitro for their activity against tuberculosis (Foks et al., 2004).
Synthesis and Antibacterial Study : Research on the synthesis of N-substituted derivatives of oxadiazole compounds explored their antibacterial properties. The study indicates the potential application of such compounds in combating bacterial infections (Khalid et al., 2016).
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-30-21-7-5-4-6-20(21)24(28)27-14-12-17(13-15-27)16-22-25-23(26-31-22)18-8-10-19(29-2)11-9-18/h4-11,17H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEAPEWIKNBRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
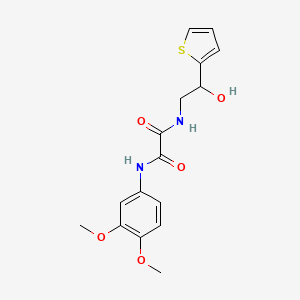
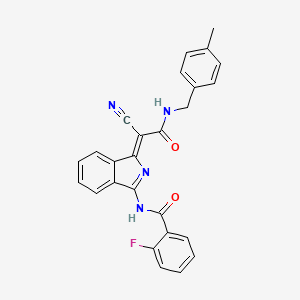
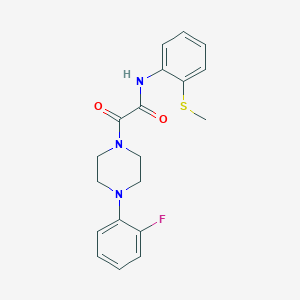
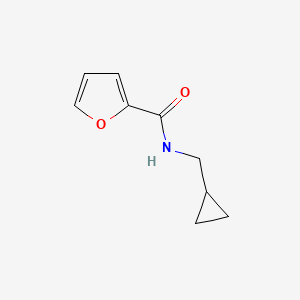
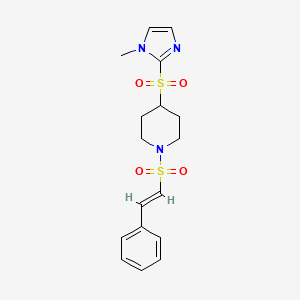
![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)
![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)